molecular formula C8H9BrO B173752 (4-Bromo-2-methylphenyl)methanol CAS No. 17100-58-2

(4-Bromo-2-methylphenyl)methanol

Cat. No.: B173752
CAS No.: 17100-58-2
M. Wt: 201.06 g/mol
InChI Key: IFKWLKCPUIQXPU-UHFFFAOYSA-N
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Description

(4-Bromo-2-methylphenyl)methanol is an organic compound with the molecular formula C8H9BrO It is a derivative of phenol, where the phenyl ring is substituted with a bromine atom at the fourth position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromo-2-methylphenyl)methanol can be synthesized through several methods. One common approach involves the bromination of 2-methylphenylmethanol. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using catalysts and specific reaction conditions to achieve the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding methylphenylmethanol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include 4-bromo-2-methylbenzaldehyde or 4-bromo-2-methylacetophenone.

    Reduction: The major product is 2-methylphenylmethanol.

    Substitution: The products depend on the nucleophile used, resulting in various substituted phenylmethanols.

Scientific Research Applications

(4-Bromo-2-methylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a starting material for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methylphenyl)methanol depends on its specific application. In chemical reactions, the hydroxyl group and bromine atom play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylphenol: Similar structure but with a hydroxyl group directly attached to the phenyl ring.

    2-Bromo-4-methylphenol: Bromine and methyl groups are positioned differently on the phenyl ring.

    4-Bromo-2-methylbenzaldehyde: An oxidation product of (4-Bromo-2-methylphenyl)methanol.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and various applications.

Properties

IUPAC Name

(4-bromo-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKWLKCPUIQXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624264
Record name (4-Bromo-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17100-58-2
Record name (4-Bromo-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 4-bromo-2-methyl-benzoate (1.05 g, 4.58 mmols) in 10 mL of Et2O was cooled to 0° C. and treated with LiAlH4 (177.0 mg, 4.58 mmols), stirred for 3 hours, and then carefully quenched with H2O. The mixture was extracted with Et2O and the combined organic layers were washed with H2O and saturated aqueous NaCl, dried (MgSO4), and concentrated under reduced pressure. The title compound, 830.0 mg (90%), was isolated by column chromatography (10-30% EtOAc-hexanes) as a colorless oil.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-bromo-2-methylbenzoic acid (5 g, 22.8 mmol) is dissolved in dry THF (100 ml) and cooled to 0° C. A 1M solution of BH3.THF in THF (34 mL, 34 mmol) is slowly added. The resulting colorless suspension is then stirred overnight, allowing it to gradually reach room temperature. K2CO3 solid (1.1 g) and H2O (100 ml) are added to the colorless solution and the mixture is stirred for an additional 30 minutes. THF is then evaporated and the residue extracted with EtOAc (30 ml). The organic phase is washed with 1N HCl (3×50 ml), dried over Na2SO4 and evaporated. The residue gives the title compound which is used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
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100 mL
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solvent
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solution
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1.1 g
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Name
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100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of methyl4-bromo-2-methyl-benzoate (1.05 g, 4.58 mmols) in 10 mL of Et2O was cooled to 0° C. and treated with LiAlH4 (177.0 mg, 4.58 mmols), stirred for 3 hours, and then carefully quenched with H2O. The mixture was extracted with Et2O and the combined organic layers were washed with H2O and saturated aqueous NaCl, dried (MgSO4), and concentrated under reduced pressure. The title compound, 830.0 mg (90%), was isolated by column chromatography (10-30% EtOAc-hexanes) as a colorless oil.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

4-Bromo-2-methylbenzoic acid (11.1 g, 51.6 mmol) is dissolved in anhydrous THF (11.2 mL). The solution is cooled to 0-5° C. and a 1 M solution of BH3. THF (103 mL) is added to the mixture. The solution is left stirring 3 h at room temperature. Cold water is then added (20 mL) and the reaction mixture is washed with a saturated solution of NaHCO3 (120 mL). The aqueous phase is extracted with diethyl ether (3×300 mL) and the combined organic phases washed with brine (200 mL), dried with MgSO4 and concentrated in vacuo. The resulting oil is purified by flash-chromatography, eluting with hexane/EtOAc from 95:5 to 70:30, to provide the expected product (4-Bromo-2-methylphenyl)methanol (10.4 g, 100%) as a clear oil.
Quantity
11.1 g
Type
reactant
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11.2 mL
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solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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